molecular formula C18H23Cl2N3O3S B2895777 N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE CAS No. 1216809-31-2

N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2895777
CAS No.: 1216809-31-2
M. Wt: 432.36
InChI Key: IBAYMHFJDYULSH-UHFFFAOYSA-N
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Description

N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE is a complex organic compound that features a benzothiazole ring, a diethylaminoethyl group, and a dihydrodioxine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions.

    Attachment of the Diethylaminoethyl Group: The diethylaminoethyl group can be introduced via a nucleophilic substitution reaction using diethylamine and an appropriate alkyl halide.

    Formation of the Dihydrodioxine Carboxamide Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrodioxine ring, leading to the formation of oxides.

    Reduction: Reduction reactions can occur at the benzothiazole ring, potentially leading to the formation of dihydrobenzothiazole derivatives.

    Substitution: The chloro group on the benzothiazole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of dihydrobenzothiazole derivatives.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE
  • N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE

Uniqueness

N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE is unique due to its combination of a benzothiazole ring, a diethylaminoethyl group, and a dihydrodioxine carboxamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Biological Activity

N-(4-Chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride is a synthetic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical structure and properties:

  • IUPAC Name : this compound
  • Molecular Formula : C14H18ClN3O2S
  • Molecular Weight : 319.83 g/mol

Anticancer Properties

Recent studies have shown that benzothiazole derivatives exhibit significant anticancer activity. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

  • Cell Proliferation Inhibition : In vitro assays demonstrated that the compound effectively inhibits the proliferation of several cancer cell lines, including A431 (human epidermoid carcinoma), A549 (human lung carcinoma), and H1299 (non-small cell lung cancer) cells. The IC50 values were determined to be in the low micromolar range, indicating potent activity against these cancer types .
  • Mechanism of Action : The mechanism through which this compound exerts its effects involves the modulation of apoptotic pathways. Specifically, it has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to increased apoptosis in treated cells .
  • Cell Cycle Arrest : The compound also induces cell cycle arrest at the G1 phase, which contributes to its anticancer efficacy. Flow cytometry analyses confirmed a significant increase in the percentage of cells in the G1 phase following treatment with this compound .

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various pathogens. The following table summarizes its effectiveness against different microbial strains:

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy

A study conducted by Mortimer et al. (2006) evaluated a series of benzothiazole derivatives for their anticancer properties. The lead compound displayed significant cytotoxicity against non-small cell lung cancer cell lines. The findings indicated that modifications to the benzothiazole nucleus could enhance biological activity significantly .

Case Study 2: Antimicrobial Potential

In a separate investigation by Grover et al. (2014), a related benzothiazole derivative was tested for its antimicrobial efficacy against various fungal and bacterial strains. The study concluded that compounds with similar structural motifs could be effective against resistant microbial strains, highlighting the potential of benzothiazole derivatives in addressing antibiotic resistance issues .

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2,3-dihydro-1,4-dioxine-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O3S.ClH/c1-3-21(4-2)8-9-22(17(23)14-12-24-10-11-25-14)18-20-16-13(19)6-5-7-15(16)26-18;/h5-7,12H,3-4,8-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBAYMHFJDYULSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3=COCCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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